molecular formula C8H8F3N3O3 B2605884 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1946814-11-4

5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2605884
CAS No.: 1946814-11-4
M. Wt: 251.165
InChI Key: AHSKTFJHHOAYGK-UHFFFAOYSA-N
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Description

5-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a carbamoyl group at position 5 and a 3,3,3-trifluoropropyl substituent at position 1 of the pyrazole ring. The trifluoropropyl group enhances metabolic stability and lipophilicity, while the carbamoyl moiety may contribute to hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(6(12)15)3-4(13-14)7(16)17/h3H,1-2H2,(H2,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSKTFJHHOAYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)O)CCC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoropropylating agents.

    Carbamoylation: The carbamoyl group is introduced through the reaction of the pyrazole derivative with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs for various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity. It may also find applications in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s key differentiators are its carbamoyl (-CONH₂) and trifluoropropyl (-CF₂CF₂CF₃) groups. Comparisons with structurally related pyrazole derivatives reveal variations in substituents that influence reactivity and applications:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight
5-(Methoxycarbonyl)-1-(3,3,3-TFP)-1H-pyrazole-3-carboxylic acid 1946823-05-7 Methoxycarbonyl (-COOCH₃), TFP C₉H₉F₃N₂O₄ 266.17
3-(sec-Butoxymethyl)-1-(3,3,3-TFP)-1H-pyrazole N/A sec-Butoxymethyl, TFP C₁₁H₁₇F₃N₂O 250.26
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl 247584-10-7 Amino (-NH₂), methyl, propyl, carboxamide C₈H₁₅ClN₄O 218.68
5-Isobutyl-1H-pyrazole-3-carboxylic Acid 92933-49-8 Isobutyl (-CH₂CH(CH₂)₂) C₈H₁₂N₂O₂ 168.20
  • Trifluoropropyl (TFP) substituents () enhance lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated alkyl chains . Amino and carboxamide groups () improve water solubility and hydrogen-bonding capacity, critical for target binding in enzyme inhibitors .

Physicochemical Properties

Property Target Compound (Theoretical) 5-(Methoxycarbonyl)-1-TFP Analog 5-Isobutyl-1H-pyrazole-3-carboxylic Acid
Molecular Weight ~265–280 (estimated) 266.17 168.20
logP (Lipophilicity) High (due to TFP) 1.9 (predicted) 1.2 (predicted)
Solubility Moderate in polar solvents Low (hydrophobic TFP dominates) High (carboxylic acid enhances polarity)
  • The trifluoropropyl group in the target compound and its methoxycarbonyl analog reduces aqueous solubility compared to carboxylic acid derivatives like 5-isobutyl-1H-pyrazole-3-carboxylic acid .

Biological Activity

5-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H9F3N2O4C_9H_9F_3N_2O_4, and its structure features a pyrazole ring substituted with a trifluoropropyl group and a carbamoyl group. The presence of the trifluoromethyl moiety is particularly significant as it can enhance the lipophilicity and biological activity of the compound.

PropertyValue
Molecular FormulaC9H9F3N2O4
Molecular Weight266.17 g/mol
SMILESCOC(=O)c1cc(C(=O)O)nn1CCC(F)(F)F
InChI KeyLQTIZFMDLWJRNY-UHFFFAOYSA-N

Anti-inflammatory Activity

Pyrazole derivatives are well-documented for their anti-inflammatory properties. In various studies, compounds similar to this compound have shown significant inhibition of inflammatory responses. For instance, a study evaluating several pyrazole derivatives demonstrated that some exhibited over 80% inhibition in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. Compounds structurally related to this compound have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies have reported that certain pyrazoles can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. For example, compounds with similar structures have been shown to inhibit cell proliferation in breast and colon cancer cells by modulating the PI3K/Akt signaling pathway .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammation.
  • Receptor Modulation : It could interact with various receptors in the body to modulate inflammatory responses.
  • Cell Signaling Pathways : The presence of the trifluoropropyl group may enhance binding affinity to target proteins involved in cell signaling pathways associated with cancer progression.

Case Studies

  • Anti-inflammatory Study : A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds demonstrated significant inhibition rates (up to 84%) compared to standard treatments .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of pyrazole derivatives against Bacillus subtilis and E. coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

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